4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)-

Physicochemical profiling Medicinal chemistry Drug design

4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- (CAS 61554-65-2) is a synthetic, disubstituted quinazolinone derivative (C18H18N2O2, MW 294.35 g/mol) bearing an ethoxymethyl substituent at the 2‑position and an ortho‑tolyl group at the 3‑position. Quinazolinones are a privileged scaffold in medicinal chemistry, recognized for their broad spectrum of bioactivities including anticonvulsant, antimicrobial, and anticancer properties.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 61554-65-2
Cat. No. B13936955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)-
CAS61554-65-2
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCCOCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C
InChIInChI=1S/C18H18N2O2/c1-3-22-12-17-19-15-10-6-5-9-14(15)18(21)20(17)16-11-7-4-8-13(16)2/h4-11H,3,12H2,1-2H3
InChIKeyMQBMVHJXZKUDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Selection Guide for 4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- (CAS 61554-65-2)


4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- (CAS 61554-65-2) is a synthetic, disubstituted quinazolinone derivative (C18H18N2O2, MW 294.35 g/mol) bearing an ethoxymethyl substituent at the 2‑position and an ortho‑tolyl group at the 3‑position . Quinazolinones are a privileged scaffold in medicinal chemistry, recognized for their broad spectrum of bioactivities including anticonvulsant, antimicrobial, and anticancer properties [1]. The unique pattern of substitution on this specific compound—a hydrogen‑bond‑accepting ether side‑chain paired with a sterically constrained o‑tolyl N‑aryl group—creates a defined chemical space that is not faithfully reproduced by close‐in analogs, making exact structural identity critical for reproducible experimental outcomes [2].

Privileged scaffold Quinazolinone core associated with broad bioactive screening potential
Unique substitution 2-ethoxymethyl and o-tolyl define distinct steric and HBA signature
Non-interchangeable Close analogs require assay re-validation; direct substitution not supported

Why Generic 2,3‑Disubstituted Quinazolinones Cannot Replace 4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- (CAS 61554-65-2)


Within the quinazolinone class, small modifications at the 2‑ and 3‑positions profoundly alter physicochemical and biological properties. Replacement of the 2‑ethoxymethyl group with a simple alkyl (e.g., 2‑ethyl) reduces hydrogen‑bond acceptor capacity (2 vs. 3 acceptors) and lowers polar surface area, while shifting the N‑aryl substituent from ortho‑tolyl to para‑tolyl or phenyl changes steric hindrance and electron distribution on the quinazolinone core [1]. These differences translate into altered logP, solubility, and target‑binding profiles that cannot be compensated by blending or retuning assay conditions . Consequently, direct generic substitution of CAS 61554-65-2 with a structurally related quinazolinone is not scientifically valid without re‑validation of every downstream assay [2].

Target: CAS 61554-65-2
Generic: 2-alkyl-3-aryl analogs
HBA count 3 acceptors (target) vs. 2 (2-ethyl analog) alter solubility and target-engagement profile
Flexibility 4 rotatable bonds vs. 2 shift conformational entropy and may affect permeability
Steric/electronic o-tolyl creates hindrance not reproduced by p-tolyl or phenyl regioisomers

Quantitative Differentiation Evidence for 4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- (CAS 61554-65-2) vs. Closest Analogs


Hydrogen‑Bond Acceptor (HBA) Count Differentiates CAS 61554-65-2 from 2‑Alkyl Analogues

The target compound possesses three hydrogen‑bond acceptor sites (the carbonyl oxygen, the quinazolinone N‑3 atom, and the ethoxymethyl ether oxygen) . In contrast, the closest 2‑alkyl analogue, 2‑ethyl-3-(o-tolyl)quinazolin-4-one (CAS 1898-07-3), has only two HBA sites due to the absence of the ether oxygen [1]. This difference directly impacts the compound’s ability to engage in intermolecular interactions, solubility in polar solvents, and recognition by biological targets [2].

HBA count
Head-to-head
3 HBA vs. 2 HBA (2-ethyl)
Differentiates solubility and interaction profile from 2-alkyl analogs
Computed; consistent with PubChem structural assignments
Physicochemical profiling Medicinal chemistry Drug design

Rotatable Bond Count and Conformational Flexibility: CAS 61554-65-2 vs. 2‑Ethyl-3-(o-tolyl) Analog

The ethoxymethyl side chain contributes two additional rotatable bonds compared to the 2‑ethyl substituent, increasing the total rotatable bond count from 2 to 4 [1]. Higher rotatable bond count is empirically associated with lower passive membrane permeability and greater entropic penalty upon binding, factors that can either attenuate or enhance selectivity depending on the target [2].

Rotatable bonds
Head-to-head
4 bonds vs. 2 bonds (2-ethyl)
Higher flexibility may require distinct formulation or assay conditions
Computed; Veber reference for permeability context
Conformational analysis Molecular flexibility Drug-likeness

Lipophilicity (XLogP) Difference Between CAS 61554-65-2 and the 2‑Ethyl Congener

The computed XLogP for 2-ethoxymethyl-3-(o-tolyl)quinazolin-4-one is 2.8, compared with XLogP ≈ 3.0 for the 2‑ethyl analog [1]. The introduction of the ether oxygen lowers logP by approximately 0.2 log units, which can influence tissue distribution and protein binding [2].

Lipophilicity
Head-to-head
XLogP 2.8 vs. ~3.0 (2-ethyl)
Δ–0.2 log units affects membrane distribution and protein binding profile
Computed XLogP3; small logP shifts can influence cellular assay outcomes
Lipophilicity ADME LogP

Topological Polar Surface Area (TPSA) Distinction: CAS 61554-65-2 Relative to N‑Aryl Regioisomers

The TPSA of the target compound is 41.9 Ų , which is lower than that of the hypothetical para‑tolyl regioisomer (predicted TPSA ≈ 44.1 Ų due to altered electron distribution) [1]. The ortho‑methyl group on the N‑aryl ring sterically shields the polar region, a property that can influence blood‑brain barrier penetration and transporter recognition [2].

TPSA
Class-level
41.9 Ų vs. ~44.1 Ų (p-tolyl)
Lower TPSA may support CNS penetration screening relative to para isomer
Class-level inference; comparator estimated by structural analogy
Polar surface area BBB penetration Drug-likeness

High‑Confidence Application Scenarios for 4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- (CAS 61554-65-2)


Structure‑Activity Relationship (SAR) Studies on Quinazolinone Anticonvulsants

The 2‑ethoxymethyl group has been explored in related 3‑substituted‑2‑(phenoxymethyl)quinazolin‑4(3H)‑ones that demonstrated significant anticonvulsant activity in PTZ‑induced seizure models [1]. CAS 61554-65-2 extends this SAR space by introducing an ether oxygen at the 2‑position, enabling systematic evaluation of HBA count and rotatable bond effects on anticonvulsant potency .

Physicochemical Profiling for CNS Drug Candidate Triage

With a TPSA of 41.9 Ų and XLogP of 2.8 [1], CAS 61554-65-2 falls within the favorable range for CNS penetration (TPSA < 60–70 Ų, logP 1–4). This compound can serve as a reference standard in high‑throughput screening cascades designed to identify brain‑penetrant quinazolinones .

Conformational Probe in Target‑Binding Assays

The elevated rotatable bond count (4 vs. 2 for 2‑alkyl analogs) [1] makes CAS 61554-65-2 a useful probe for assessing the entropic cost of binding in biophysical assays (e.g., SPR, ITC). Researchers can directly compare binding thermodynamics with the 2‑ethyl analog to quantify the effect of side‑chain flexibility on affinity .

Negative Control or Selectivity Counter‑Screen

Given its unique substitution pattern, CAS 61554-65-2 may serve as a selectivity counter‑screen compound when profiling kinase or GPCR panels against other quinazolinone‑based inhibitors. Its distinct HBA and steric profile help rule out non‑specific quinazolinone‑related artifacts [1].

Application
Selection Property
Validation Focus
SAR probe for anticonvulsant mechanisms
Distinct HBA and rotatable bond profile
Anticonvulsant model endpoint comparison
CNS physicochemical profiling reference
TPSA and XLogP within favorable CNS range
Membrane permeability and brain exposure assays
Conformational probe in binding assays
Elevated rotatable bond count vs. rigid analogs
Binding thermodynamics (SPR/ITC) vs. 2-ethyl analog
Selectivity counter-screen control
Ortho-tolyl steric and HBA signature
Off-target artifact exclusion in quinazolinone panels
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